Uvaretin

Vue d'ensemble

Description

L’uvaretine est un produit naturel appartenant à la classe des chalcones, qui sont connues pour leur groupement cétone α,β-insaturé classique flanqué de groupes phényles . L’uvaretine a été isolée pour la première fois à partir de l’extrait chloroformique d’Uvaria acuminate Oliv (Annonaceae) en 1976 . Il a été rapporté qu’elle possède une large gamme de propriétés biologiques, notamment des activités anticancéreuses, antimalariques, anti-inflammatoires, antileishmaniennes, antituberculeuses, antimitotiques, analgésiques, antibactériennes et antifongiques .

Méthodes De Préparation

L’uvaretine peut être synthétisée via une voie de synthèse en sept étapes, qui a été développée pour accéder à la classe des produits naturels chalcones de type uvaretine . Le rendement global de cette voie de synthèse est de 15,1 % . La variante énone insaturée de l’uvaretine, également un produit naturel, peut être obtenue avec un rendement de 16,7 % en six étapes . Cette voie représente une augmentation presque triplée des rendements par rapport à la voie de synthèse antérieure, qui les obtenait avec des rendements globaux respectifs de 5,8 % et 3,0 % .

Analyse Des Réactions Chimiques

Oxidation Reactions

Uvaretin can undergo oxidation reactions where hydroxyl groups are converted to carbonyl groups or other oxidized forms. These reactions are typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction processes can convert carbonyl groups back to hydroxyl groups or transform double bonds into single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions

Substitution reactions are significant for modifying the functional groups on this compound. For example, electrophilic aromatic substitution can occur on the aromatic rings, allowing for the introduction of various substituents that may enhance its biological activity.

-

Synthesis of this compound

The synthesis of this compound has been optimized through various methodologies. A notable seven-step synthetic route has been developed which significantly improves yield compared to previous methods:

| Synthesis Route | Yield (%) |

|---|---|

| Previous Method | 5.8 - 3.0 |

| Current Method | 15.1 - 16.7 |

This improved method allows for the construction of small libraries of chalcone derivatives for further biological evaluations .

-

Biological Activity and Mechanism of Action

This compound exhibits promising cytotoxic properties against several cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell proliferation:

| Compound | HeLa IC50 (µM) | MIA PaCa-2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| This compound | 3.7 ± 0.8 | 11.3 ± 1.5 | >20 |

| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

These results suggest that this compound may selectively target certain cancer types while exhibiting limited activity against others . The mechanism of action appears to involve apoptosis induction, as evidenced by cell cycle analysis showing an accumulation of cells in the G1 phase and sub-G1 peak indicative of apoptotic cell death .

The compound this compound demonstrates significant potential in medicinal chemistry due to its unique chemical structure and reactivity profile, alongside its promising biological activities against cancerous cell lines. Ongoing research into its synthesis and mechanism of action will further elucidate its role as a therapeutic agent in oncology.

-

Future Directions

Further studies are warranted to explore the full range of chemical reactions involving this compound, particularly in relation to its derivatives' biological activities and potential therapeutic applications in cancer treatment.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Recent advancements in synthetic methodologies have enabled researchers to develop efficient routes for synthesizing uvaretin. A notable study reported a seven-step synthetic pathway that significantly improved the overall yield of this compound and its analogs compared to previous methods . This synthetic route allows for the construction of small libraries of chalcone derivatives, facilitating further biological evaluations.

| Synthesis Route | Yield (%) |

|---|---|

| Previous Method | 5.8 - 3.0 |

| Current Method | 15.1 - 16.7 |

Cytotoxicity and Antitumor Activity

This compound has demonstrated promising cytotoxic properties against various cancer cell lines. In a study evaluating its effectiveness, this compound showed IC50 values ranging from 2.0 to 5.1 μM across several cancerous cell lines, including HeLa (cervical), U937 (lymphoma), A549 (lung), and MIA PaCa-2 (pancreatic) cells . These results suggest that this compound can potentially serve as a standalone therapeutic agent or as an adjunct to existing chemotherapeutics.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study on the roots of Uvaria chamae, which contains chalcone derivatives, highlighted its effectiveness against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The ethanol extracts from these roots showed higher inhibition rates compared to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.0046 mg/mL |

| Enterococcus faecalis Van A | 0.0023 mg/mL |

| Enterococcus faecium Van B | 0.0023 mg/mL |

Case Studies and Research Findings

- Case Study on Antitumor Activity : A comprehensive evaluation of this compound's cytotoxicity demonstrated that it could serve as a lead compound for developing new anticancer therapies, particularly when used in combination with established chemotherapeutic agents .

- Antimicrobial Efficacy : The antimicrobial activity of Uvaria chamae extracts containing this compound was assessed against several resistant bacterial strains, confirming its potential as a natural alternative to synthetic antibiotics .

Mécanisme D'action

Le mécanisme d’action de l’uvaretine implique son interaction avec les cibles moléculaires et les voies impliquées dans divers processus biologiques . L’uvaretine a démontré une cytotoxicité puissante en tant qu’agent unique et présente des effets synergiques à additifs légers dans les lignées cellulaires cancéreuses . Au sein des cellules HCT-116, l’uvaretine s’est avérée posséder des propriétés d’antagonisme avec la doxorubicine, la 6-thiopurine et l’étoposide .

Comparaison Avec Des Composés Similaires

L’uvaretine est unique parmi les chalcones en raison de ses caractéristiques structurelles et de ses propriétés biologiques spécifiques . Des composés similaires dans la classe des chalcones comprennent la butéine, la cardamonine, la derricine, la flavokaïwine, l’isoalipurposide, l’isoliquiritigénine, la licochalcone, la naringénine, le xanthohumol et le xanthoangélone . Ces composés partagent le groupement cétone α,β-insaturé classique flanqué de groupes phényles, mais diffèrent par leurs substituants spécifiques et leurs activités biologiques .

Activité Biologique

Uvaretin, a compound derived from the Uvaria genus, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Derivation

This compound is classified under the chalcone family, characterized by its unique phenolic structure. The synthesis of this compound involves complex chemical processes that allow for the modification of its hydrophobic properties, which significantly influence its biological activity. Research indicates that alterations to the phenolic core can either enhance or reduce cytotoxic effects against various cancer cell lines .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound on cancer cell lines. A significant study investigated its effects on several cancerous cell lines including HeLa (cervical), MIA PaCa-2 (pancreatic), and A549 (lung) cells. The results are summarized in Table 1:

| Compound | HeLa IC50 (µM) | MIA PaCa-2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| This compound | 3.7 ± 0.8 | 11.3 ± 1.5 | >20 |

| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. This compound demonstrated promising cytotoxicity in HeLa cells but showed limited activity in A549 cells, suggesting a selective action against certain cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction, as evidenced by cell cycle analysis showing an accumulation of cells in the G1 phase and sub-G1 peak indicative of apoptotic cell death . Further studies have suggested that the presence of the o-hydroxybenzyl group contributes to its cytotoxic properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens. A study focused on extracts from Uvaria chamae roots revealed that these extracts were effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12 µg/mL |

| VRE | 8 µg/mL |

| Escherichia coli | >100 µg/mL |

These findings highlight this compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Case Studies

Case Study: HIV Treatment

A clinical trial conducted in Zaire involving a purified extract from Uvaria brevistipitata demonstrated significant improvements in HIV-infected patients treated with UM-127, a derivative containing saponins and catechic tannins . Key findings included:

- Reduction in Virus-Induced Fever : 93.9% improvement within one week.

- Increase in CD4 Counts : 75.9% of patients showed increased CD4 counts post-treatment.

- Overall Improvement Rate : 59.5% across all symptoms assessed.

These results suggest that compounds related to this compound may also play a role in managing viral infections .

Propriétés

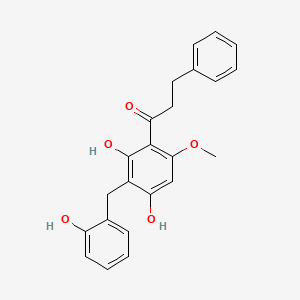

IUPAC Name |

1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGGFQNRNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207148 | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58449-06-2 | |

| Record name | Uvaretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58449-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvaretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UVARETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5C9UL7V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.